molecular formula C18H34O2 B3097532 7Z-octadecenoic acid CAS No. 13126-31-3

7Z-octadecenoic acid

Cat. No. B3097532
CAS RN: 13126-31-3
M. Wt: 282.5 g/mol
InChI Key: RVUCYJXFCAVHNC-QXMHVHEDSA-N
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Description

7Z-octadecenoic acid, also known as 7Z-Octadecenoate, is classified as a member of the Long-chain fatty acids . Long-chain fatty acids are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is considered to be practically insoluble in water and acidic .


Molecular Structure Analysis

The molecular formula of 7Z-octadecenoic acid is C18H34O2 . It has an average mass of 282.461 Da and a mono-isotopic mass of 282.255890 Da . The ChemSpider ID for this compound is 4445882 .


Physical And Chemical Properties Analysis

7Z-octadecenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 403.7±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has an enthalpy of vaporization of 71.9±6.0 kJ/mol and a flash point of 300.5±18.0 °C . The index of refraction is 1.467, and it has a molar refractivity of 87.1±0.3 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds .

Safety and Hazards

The safety data sheet for 7Z-octadecenoic acid indicates that it is not classified as hazardous according to Regulation (EC) No. 1907/2006 (REACH) . Ingestion of large amounts of the product may cause nausea and vomiting . It produces fumes containing harmful gases (carbon monoxide and carbon dioxide) when burning .

properties

IUPAC Name

(Z)-octadec-7-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUCYJXFCAVHNC-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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